molecular formula C18H20O B082175 4-Tert-butyl-2'-methylbenzophenone CAS No. 14252-16-5

4-Tert-butyl-2'-methylbenzophenone

Cat. No.: B082175
CAS No.: 14252-16-5
M. Wt: 252.3 g/mol
InChI Key: GRJQUSDNXCHZTG-UHFFFAOYSA-N
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Description

4-Tert-butyl-2’-methylbenzophenone is an organic compound with the molecular formula C18H20O and a molecular weight of 252.35 g/mol . It is a derivative of benzophenone, characterized by the presence of a tert-butyl group at the 4-position and a methyl group at the 2’-position on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Tert-butyl-2’-methylbenzophenone can be synthesized through several methods. One common synthetic route involves the reaction of benzene, 1-[[4-(1,1-dimethylethyl)phenyl]methyl]-2-methyl- with appropriate reagents under specific conditions . The reaction typically requires the presence of cercosporin, oxygen, and potassium bromide in methanol at 20°C, utilizing irradiation and the Schlenk technique . This method is noted for its green chemistry approach and chemoselective reaction.

Industrial Production Methods

Industrial production methods for 4-Tert-butyl-2’-methylbenzophenone often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2’-methylbenzophenone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired products and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzophenone derivatives.

Scientific Research Applications

Photostabilization in Polymers

Overview:
One of the primary applications of 4-tert-butyl-2'-methylbenzophenone is its use as a photostabilizer in polymers. It acts as a UV filter, absorbing harmful ultraviolet radiation and protecting materials from degradation.

Mechanism:
The compound absorbs UV light and dissipates the energy as heat, thereby preventing photodegradation of polymeric materials.

Case Studies:

  • Polymer Blends: Research has shown that incorporating this compound into poly(methyl methacrylate) (PMMA) significantly enhances its UV stability. A study indicated that PMMA blends with this compound exhibited a reduction in yellowing and mechanical property loss after prolonged UV exposure .
Polymer TypeConcentration of StabilizerUV Stability Improvement
PMMA0.5%30%
Polyethylene1.0%40%

Synthesis of Advanced Materials

Overview:
This compound is also utilized in the synthesis of advanced materials, including coatings and adhesives, where UV resistance is crucial.

Applications:

  • Coatings: It is employed in the formulation of protective coatings for automotive and industrial applications to enhance durability against sunlight.
  • Adhesives: The addition of this compound in adhesive formulations improves their stability under UV exposure.

Case Studies:

  • Automotive Coatings: A study demonstrated that automotive coatings containing this compound showed enhanced gloss retention and reduced chalking compared to control formulations without stabilizers .

Biological Applications

Overview:
In addition to its industrial uses, this compound has been investigated for its biological properties, particularly its potential as an antimicrobial agent.

Mechanism:
The compound exhibits activity against various bacterial strains by disrupting cellular processes.

Case Studies:

  • Antimicrobial Activity: In vitro studies revealed that this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL .
Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Environmental Applications

Overview:
The environmental impact of benzophenones, including this compound, has prompted research into their role in environmental monitoring and remediation.

Applications:

  • Water Treatment: The compound is being studied for its potential use in water treatment processes to remove contaminants through adsorption techniques.

Case Studies:

  • Adsorption Studies: Research indicates that activated carbon impregnated with this compound effectively adsorbs organic pollutants from wastewater, demonstrating potential for application in environmental remediation strategies .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Tert-butyl-2’-methylbenzophenone include other benzophenone derivatives with different substituents on the benzene ring. Examples include:

  • 4-Tert-butylbenzophenone
  • 2-Methylbenzophenone
  • 4-Methylbenzophenone

Highlighting Uniqueness

4-Tert-butyl-2’-methylbenzophenone is unique due to the specific combination of tert-butyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications where these properties are advantageous.

Biological Activity

4-Tert-butyl-2'-methylbenzophenone (CAS No. 14252-16-5) is a member of the benzophenone family, which is widely studied for its applications in cosmetics, pharmaceuticals, and as a UV filter. This compound exhibits various biological activities that warrant detailed examination, particularly in relation to its potential endocrine-disrupting effects, cytotoxicity, and phototoxicity.

This compound is characterized by its tert-butyl and methyl substituents on the benzophenone structure, which influence its solubility and reactivity. The molecular formula is C16H18O, with a molecular weight of 242.31 g/mol.

1. Endocrine Disruption

Research indicates that benzophenones, including this compound, can act as endocrine disruptors. A study highlighted that exposure to benzophenones can lead to alterations in hormone levels and reproductive functions in aquatic organisms . The compound has been implicated in causing DNA damage and apoptosis in coral species, suggesting a potential risk for marine ecosystems .

2. Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro studies demonstrated that this compound exhibits significant cytotoxicity against human prostate cancer cells (PC3 and DU145). The IC50 values were reported as follows:

Cell LineIC50 (μg/mL) at 24 hIC50 (μg/mL) at 48 hIC50 (μg/mL) at 72 h
PC340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

These results indicate a dose-dependent decrease in cell viability, with PC3 cells being more sensitive to the compound compared to DU145 cells .

3. Phototoxicity

Benzophenones are known for their phototoxic properties when exposed to UV light. Studies have shown that exposure to UV radiation can enhance the toxicity of benzophenones, leading to increased oxidative stress and cellular damage in skin cells . This raises concerns regarding their use in sunscreens and other topical applications.

The mechanism by which this compound exerts its biological effects involves the generation of reactive oxygen species (ROS) upon UV exposure, leading to oxidative stress and subsequent cellular apoptosis . Additionally, its ability to bind to estrogen receptors has been documented, suggesting a potential role in disrupting endocrine functions.

Case Studies

Several case studies have highlighted the adverse effects of benzophenones on marine life:

  • Coral Studies : Research demonstrated that exposure to benzophenones resulted in significant mortality and bleaching in coral species under both light and dark conditions .
  • Human Health Implications : A study indicated potential links between prolonged exposure to benzophenones and reproductive health issues in humans due to their endocrine-disrupting properties .

Properties

IUPAC Name

(4-tert-butylphenyl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-7-5-6-8-16(13)17(19)14-9-11-15(12-10-14)18(2,3)4/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJQUSDNXCHZTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50479500
Record name 4-TERT-BUTYL-2'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14252-16-5
Record name 4-TERT-BUTYL-2'-METHYLBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50479500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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